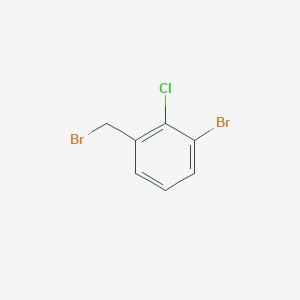

1-Bromo-3-(bromomethyl)-2-chlorobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-(bromomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJLMWJGHJAMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044256-89-4 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Brominated and Chlorinated Toluene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide outlines the physical and chemical properties of several brominated and chlorinated toluene derivatives. Due to the absence of specific experimental data for 1-Bromo-3-(bromomethyl)-2-chlorobenzene, this paper presents a comparative analysis of its isomers: 2-Bromo-1-(bromomethyl)-3-chlorobenzene and 1-(Bromomethyl)-3-chlorobenzene. Understanding the physicochemical characteristics of these compounds is crucial for their application in organic synthesis and drug discovery, particularly as intermediates and building blocks.

Comparative Analysis of Isomeric Structures

The precise positioning of halogen and methyl substituents on the benzene ring significantly influences the physical and chemical properties of a compound. The diagram below illustrates the structural differences between the requested compound and related isomers for which data is available.

Physical Properties of Related Isomers

The following table summarizes the key physical properties of two isomers closely related to this compound. These values are compiled from various chemical databases and literature sources.

| Property | 2-Bromo-1-(bromomethyl)-3-chlorobenzene | 1-(Bromomethyl)-3-chlorobenzene |

| CAS Number | 220453-60-1[1] | 766-80-3[2][3][4] |

| Molecular Formula | C₇H₅Br₂Cl[1] | C₇H₆BrCl[2][3][4] |

| Molecular Weight | 284.37 g/mol [1] | 205.48 g/mol [3] |

| Appearance | Not specified | Clear light brown liquid[3] |

| Boiling Point | Not specified | 109-110 °C at 12 mmHg[5] |

| Density | Not specified | 1.565 g/mL at 25 °C[5] |

| Refractive Index | Not specified | n20/D 1.588 (lit.)[5] |

| Solubility | Not specified | Decomposes in water[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly provided in the surveyed literature. The values are generally reported as literature ("lit.") values from established chemical suppliers and databases.[5]

A general synthetic route for a related compound, 1-bromo-2-(bromomethyl)-3-nitrobenzene, involves the radical bromination of 2-bromo-6-nitrotoluene using N-bromosuccinimide and a radical initiator like benzoyl peroxide in a suitable solvent such as chlorobenzene, followed by reflux.[6] This suggests that similar side-chain bromination of a corresponding toluene derivative could be a viable synthetic pathway.

The workflow for a typical electrophilic aromatic bromination, a common method for introducing a bromine atom to the benzene ring, is outlined below.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding any signaling pathways or specific biological activities associated with this compound or its closely related isomers. These compounds are primarily utilized as intermediates in organic synthesis.

Conclusion

While specific data for this compound remains elusive, the physical properties of its isomers, 2-Bromo-1-(bromomethyl)-3-chlorobenzene and 1-(Bromomethyl)-3-chlorobenzene, provide valuable reference points for researchers. The provided data, compiled from reputable sources, can aid in the design of synthetic routes and the prediction of physicochemical behavior. Further experimental investigation is required to fully characterize the properties of this compound.

References

- 1. 2-Bromo-1-(bromomethyl)-3-chlorobenzene | C7H5Br2Cl | CID 23289004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Bromomethyl)-3-chlorobenzene|lookchem [lookchem.com]

- 3. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-(bromomethyl)-3-chloro- [webbook.nist.gov]

- 5. 3-Chlorobenzyl bromide 97 766-80-3 [sigmaaldrich.com]

- 6. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of Brominated Chlorobenzene Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene and Related Isomers

This technical document provides a detailed overview of the molecular weight and physicochemical properties of brominated chlorobenzene derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Introduction

The compound This compound was the subject of a comprehensive search across multiple chemical databases. However, no definitive entry or corresponding physicochemical data could be located for this specific isomeric structure.

In the interest of providing valuable and actionable information, this guide will focus on the closely related and structurally characterized isomer, 2-Bromo-1-(bromomethyl)-3-chlorobenzene . It is crucial to note that while these compounds share the same elemental composition, their distinct structural arrangements will result in different physicochemical properties and biological activities.

Physicochemical Data of 2-Bromo-1-(bromomethyl)-3-chlorobenzene

The following table summarizes the key quantitative data for 2-Bromo-1-(bromomethyl)-3-chlorobenzene, a structural isomer of the requested compound.

| Property | Value | Source |

| Molecular Weight | 284.37 g/mol | PubChem[1] |

| Molecular Formula | C₇H₅Br₂Cl | PubChem[1] |

| CAS Number | 220453-60-1 | PubChem[1] |

| IUPAC Name | 2-bromo-1-(bromomethyl)-3-chlorobenzene | PubChem[1] |

| Synonyms | 2-Bromo-3-chlorobenzyl bromide | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of halogenated organic compounds are extensive and varied. A general workflow for the characterization of a novel or uncharacterized compound like this compound would typically involve the following stages.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-(bromomethyl)-2-chlorobenzene, a compound of interest in synthetic organic chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols.

Physicochemical Properties of this compound

Understanding the structural and physicochemical properties of a compound is crucial for predicting its solubility behavior. This compound is a halogenated aromatic compound. The presence of bromine and chlorine atoms, along with a bromomethyl group on the benzene ring, influences its polarity and potential for intermolecular interactions.

Predicted Solubility Profile:

Based on its structure, this compound is expected to be a nonpolar to weakly polar molecule. Following the principle of "like dissolves like," it is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents and low solubility in highly polar solvents like water. For instance, a related compound, 1-(bromomethyl)-2-chloro-benzene, is known to be more soluble in organic solvents such as ether, benzene, and chloroform, with low solubility in water[1].

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility ( g/100 mL) at 25°C | Method of Determination |

| Non-Polar Solvents | |||||

| Hexane | 86.18 | 0.655 | 0.1 | Data not available | |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | |

| Moderately Polar Solvents | |||||

| Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | |

| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | |

| Polar Aprotic Solvents | |||||

| Acetone | 58.08 | 0.791 | 5.1 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | |

| Polar Protic Solvents | |||||

| Isopropanol | 60.10 | 0.786 | 3.9 | Data not available | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | |

| Methanol | 32.04 | 0.792 | 5.1 | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in various stages of research and development, including drug discovery and formulation design[2]. The following section details established methodologies for quantifying the solubility of organic compounds like this compound.

3.1. Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent[2][3].

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated, typically by shaking or stirring, in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[2].

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase. This can be achieved through centrifugation followed by filtration using a chemically inert filter (e.g., a 0.45 μm PTFE filter) to remove any remaining solid particles[2].

-

Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.

3.2. Analytical Techniques for Quantification

The choice of analytical method is critical for accurate solubility measurement and should be validated for specificity, linearity, range, accuracy, and precision[4].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for the quantification of organic compounds[3]. A calibration curve is first established using standard solutions of known concentrations of this compound. The saturated solution is then appropriately diluted and injected into the HPLC system to determine its concentration.

-

UV-Visible Spectroscopy: This technique can be employed if the compound has a chromophore that absorbs in the UV-Vis range[3]. Similar to HPLC, a standard curve is generated to correlate absorbance with concentration. The absorbance of the diluted saturated solution is then measured to determine the solubility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques can determine solubility rapidly and accurately without the need for phase separation[5]. The spectra can show distinct signals for the dissolved and dispersed forms of the compound, allowing for direct quantification.

3.3. Kinetic Solubility Determination

Kinetic solubility testing measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO)[6]. This method is often used in high-throughput screening during early drug discovery[3][6].

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine these values experimentally. By following the detailed protocols for thermodynamic solubility determination using the shake-flask method and employing validated analytical techniques such as HPLC, UV-Vis spectroscopy, or NMR, accurate and reproducible solubility data can be generated. This information is invaluable for applications in synthetic chemistry, process development, and pharmaceutical sciences.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 5. youtube.com [youtube.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for the novel compound 1-Bromo-3-(bromomethyl)-2-chlorobenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of experimentally recorded spectra in publicly available databases, this document presents predicted data based on established principles of spectroscopy and structural analysis. Furthermore, it outlines hypothetical experimental protocols for the synthesis and subsequent spectral characterization of the title compound, offering a roadmap for researchers interested in its preparation and analysis. This guide is intended to serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Predicted Spectral Data

The spectral data presented in this section are predicted based on the chemical structure of this compound. These predictions are derived from established empirical rules and computational models for NMR, IR, and MS analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 | s | 2H | -CH₂Br |

| ~ 7.2 - 7.6 | m | 3H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 | -CH₂Br |

| ~ 120 | Ar-C (quaternary, C-Br) |

| ~ 128 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 132 | Ar-CH |

| ~ 134 | Ar-C (quaternary, C-Cl) |

| ~ 138 | Ar-C (quaternary, C-CH₂Br) |

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1580 - 1450 | Medium to Strong | Aromatic C=C bending |

| 1210 | Strong | C-Br stretch (alkyl) |

| 1100 - 1000 | Strong | C-Cl stretch (aryl) |

| 800 - 700 | Strong | C-Br stretch (aryl) |

| 850 - 750 | Strong | Ar-H out-of-plane bending |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for this compound

| m/z | Relative Intensity | Assignment |

| 282/284/286 | High | [M]⁺ (Molecular ion with Br and Cl isotopes) |

| 203/205 | Medium | [M - Br]⁺ |

| 124 | High | [M - Br - Br]⁺ or [M - Br - CH₂Br]⁺ |

Hypothetical Experimental Protocols

This section outlines a plausible synthetic route for this compound and the subsequent experimental protocols for its spectral analysis.

Synthesis of this compound

A potential synthetic route to this compound involves the radical bromination of 1-bromo-2-chloro-3-methylbenzene.

Reaction Scheme:

Procedure:

-

To a solution of 1-bromo-2-chloro-3-methylbenzene (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

NMR Spectroscopy

Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the acquired data using appropriate NMR software to obtain the final spectra.

FT-IR Spectroscopy

Protocol:

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry

Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Visualizations

The following diagrams illustrate the proposed synthesis and analytical workflow.

Caption: Proposed synthesis workflow for this compound.

Caption: Analytical workflow for the spectral characterization of the target compound.

An In-depth Technical Guide to the Prospective Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1-Bromo-3-(bromomethyl)-2-chlorobenzene, a novel polysubstituted benzene derivative. Due to the absence of this specific isomer in current chemical literature and databases, this document provides a prospective synthesis based on established organic chemistry principles. This guide is intended for an audience of researchers and professionals in the fields of chemical synthesis and drug development. It includes detailed, plausible experimental protocols, a summary of anticipated quantitative data, and workflow diagrams to facilitate the laboratory preparation of this compound. The potential utility of this molecule as an intermediate in the synthesis of complex organic molecules is also discussed.

Introduction

Polysubstituted aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of bromo, bromomethyl, and chloro substituents on a benzene ring, as in the target molecule this compound, offers a unique combination of reactive sites for further chemical transformations. The bromo and chloro groups can participate in various cross-coupling reactions, while the bromomethyl group provides a reactive handle for nucleophilic substitution. This trifunctionalized scaffold holds potential for the construction of complex molecular architectures. This guide details a theoretical, yet practical, multi-step synthesis for this compound, starting from a commercially available precursor.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available 2-chloro-6-nitrotoluene. The synthesis involves three key transformations: bromination of the aromatic ring, reduction of the nitro group, and finally, benzylic bromination of the methyl group. The strategic order of these reactions is crucial to achieve the desired substitution pattern due to the directing effects of the substituents at each stage.

Overall Reaction Scheme

A Theoretical and Comparative Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(bromomethyl)-2-chlorobenzene is a polyhalogenated aromatic compound. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a bromomethyl group, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The differential reactivity of the benzylic bromide versus the aryl halides allows for selective chemical transformations. This document aims to provide a comprehensive overview of the theoretical properties, potential reactivity, and plausible synthetic routes for this compound, drawing comparisons with its known isomers.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

While specific experimental data for this compound is unavailable, we can predict its properties by comparing them with its known isomers. The following tables summarize the available data for closely related compounds, which can serve as a benchmark for estimating the properties of the target molecule.

Table 1: Physicochemical Properties of Related Isomers

| Property | 1-(Bromomethyl)-3-chlorobenzene | 2-Bromo-1-(bromomethyl)-3-chlorobenzene | 1-Bromo-2-(bromomethyl)-4-chlorobenzene | This compound (Predicted) |

| CAS Number | 766-80-3[1][2][3] | 220453-60-1[4] | 66192-24-3[5] | Not Found |

| Molecular Formula | C₇H₆BrCl[1][2][3] | C₇H₅Br₂Cl[4] | C₇H₅Br₂Cl | C₇H₅Br₂Cl |

| Molecular Weight | 205.48 g/mol [1][2] | 284.37 g/mol [4] | 284.37 g/mol | 284.37 g/mol |

| Appearance | Clear light brown liquid[1] | - | - | Likely a liquid or low-melting solid |

| Boiling Point | 237.8 °C at 760 mmHg[3] | - | - | Predicted to be in a similar range |

| Melting Point | 15 °C[3] | - | - | Predicted to be in a similar range |

| Density | 1.57 g/cm³[3] | - | - | Predicted to be > 1.6 g/cm³ |

| Refractive Index | n20/D 1.588 (lit.)[3] | - | - | Predicted to be ~1.6 |

| LogP | 3.23[3] | 3.8[4] | - | Predicted to be ~3.8 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic region (δ 7.0-7.8 ppm) with complex splitting patterns due to the three different substituents. A singlet for the benzylic protons (CH₂Br) is expected around δ 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic region (δ 120-140 ppm) showing six distinct signals for the benzene ring carbons. A signal for the benzylic carbon (CH₂Br) is expected around δ 30-35 ppm. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms and one chlorine atom. A prominent fragment corresponding to the loss of a bromine radical from the bromomethyl group (M⁺ - Br) is expected. |

| Infrared (IR) | Characteristic C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). |

Theoretical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide and chloride. This differential reactivity is the cornerstone of its synthetic utility.

Nucleophilic Substitution at the Benzylic Position

The primary reaction pathway is expected to be nucleophilic substitution of the benzylic bromine. This allows for the introduction of a wide range of functional groups.

Caption: Nucleophilic substitution at the benzylic position.

This selectivity enables the synthesis of complex molecules where the aryl halides remain intact for subsequent transformations, such as cross-coupling reactions.

Cross-Coupling Reactions at the Aryl Positions

The aryl bromide is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the aryl chloride. This provides a handle for the regioselective formation of carbon-carbon or carbon-heteroatom bonds.

Caption: General scheme for cross-coupling reactions.

Proposed Synthetic Route

A plausible synthetic route to this compound would likely start from a commercially available substituted toluene. A potential pathway is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Bromination of 2-Chloro-3-methylaniline

-

Dissolve 2-chloro-3-methylaniline in a suitable solvent such as acetic acid.

-

Slowly add a solution of bromine in acetic acid at room temperature while stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash with water, and dry to obtain 4-bromo-2-chloro-3-methylaniline.

Step 2: Diazotization and Sandmeyer Reaction

-

Suspend 4-bromo-2-chloro-3-methylaniline in an aqueous solution of HBr.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in HBr.

-

Slowly add the diazonium salt solution to the cuprous bromide solution.

-

Warm the reaction mixture to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

-

Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to yield 1,4-dibromo-2-chloro-3-methylbenzene.

Step 3: Benzylic Bromination

-

Dissolve 1,4-dibromo-2-chloro-3-methylbenzene in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture with irradiation from a sunlamp or a standard incandescent bulb to initiate the reaction.

-

Monitor the reaction by ¹H NMR for the disappearance of the methyl signal and the appearance of the bromomethyl signal.

-

After completion, cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure.

-

Purify the crude product by chromatography to obtain this compound.

Caption: Proposed synthesis of the target compound.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in synthetic chemistry. Based on the properties of its isomers, it is predicted to be a reactive and versatile intermediate. The differential reactivity of its halogen substituents offers a platform for selective functionalization, making it an attractive target for synthesis and further investigation in the fields of medicinal chemistry and materials science. The theoretical data and proposed synthetic pathway provided herein serve as a foundation for future experimental work on this compound.

References

- 1. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-(bromomethyl)-3-chloro- [webbook.nist.gov]

- 3. 1-(Bromomethyl)-3-chlorobenzene|lookchem [lookchem.com]

- 4. 2-Bromo-1-(bromomethyl)-3-chlorobenzene | C7H5Br2Cl | CID 23289004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2-(bromomethyl)-4-chlorobenzene | 66192-24-3 | Benchchem [benchchem.com]

1-Bromo-3-(bromomethyl)-2-chlorobenzene synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-2-chlorobenzene, a halogenated aromatic compound. Due to the limited availability of published data for this specific molecule, this guide also includes comparative information on related isomers to offer a broader context for its potential properties and applications.

Chemical Identity and Properties

This compound is a disubstituted bromochlorotoluene. Its chemical structure features a benzene ring with a bromine atom, a chlorine atom, and a bromomethyl group at positions 1, 2, and 3, respectively.

Synonyms and Alternative Names:

At present, there are no widely recognized synonyms for this compound beyond its IUPAC name.

Physicochemical Data:

Quantitative experimental data for this compound is scarce in publicly accessible literature. The following table summarizes the available information for the target compound and provides data for structurally related isomers to facilitate comparison.

| Property | This compound | 2-Bromo-1-(bromomethyl)-3-chlorobenzene | 1-(Bromomethyl)-3-chlorobenzene |

| CAS Number | 1044256-89-4[1][2] | 220453-60-1 | 766-80-3[3] |

| Molecular Formula | C₇H₅Br₂Cl[1][4] | C₇H₅Br₂Cl[5] | C₇H₆BrCl[3] |

| Molecular Weight | 284.38 g/mol [6] | 284.37 g/mol [5] | 205.48 g/mol [3] |

| Physical Form | Solid[1] | Not specified | Clear light brown liquid[3] |

| Melting Point | Not available | Not available | 15 °C[7] |

| Boiling Point | Not available | Not available | 237.8 °C at 760 mmHg[7] |

| Density | Not available | Not available | 1.57 g/cm³[7] |

Safety and Handling

According to available safety data, this compound is a hazardous substance.[6]

-

Hazard Statements: Harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1][6]

-

Precautionary Measures: It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Work should be conducted in a well-ventilated fume hood. Storage is recommended in an inert atmosphere at 2-8°C.[1]

Experimental Protocols

Proposed Synthesis: Radical Bromination of 1-Bromo-2-chloro-3-methylbenzene

The most probable method for preparing this compound is via the free-radical bromination of the corresponding methylbenzene precursor, 1-Bromo-2-chloro-3-methylbenzene. This type of reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable non-polar solvent.

General Experimental Methodology:

-

Reaction Setup: A solution of the starting material, 1-Bromo-2-chloro-3-methylbenzene, is prepared in a dry, inert solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical chain reaction. The progress of the reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways or its specific biological activities. Halogenated aromatic compounds can exhibit a wide range of biological effects, and the presence of a reactive bromomethyl group suggests potential as an alkylating agent, but further research is required to determine its biological profile.

Visualizations

Logical Relationship of this compound to Precursors and Isomers

The following diagram illustrates the structural relationship between the target compound, its likely synthetic precursor, and other related isomers.

Caption: Relationship of the target compound to its precursor and isomers.

Proposed Synthetic Workflow

This diagram outlines the key steps in the proposed synthesis of this compound.

Caption: Proposed workflow for the synthesis of the target compound.

References

- 1. This compound | 1044256-89-4 [sigmaaldrich.com]

- 2. 1044256-89-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1pchem.com [1pchem.com]

- 5. 2-Bromo-1-(bromomethyl)-3-chlorobenzene | C7H5Br2Cl | CID 23289004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. 1-(Bromomethyl)-3-chlorobenzene|lookchem [lookchem.com]

Technical Guide: Stability and Storage of 1-Bromo-3-(bromomethyl)-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific stability studies for 1-Bromo-3-(bromomethyl)-2-chlorobenzene are publicly available. This guide is based on the known chemical properties of the reactive benzyl bromide moiety and substituted aromatic rings. All handling and storage procedures should be conducted with caution by trained personnel.

Introduction

This compound is a poly-halogenated aromatic compound with significant potential as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The presence of a reactive benzyl bromide functional group, in addition to aromatic bromine and chlorine substituents, dictates its chemical stability and necessitates specific storage and handling protocols to ensure its integrity and prevent hazardous situations. This document provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for this compound.

Chemical Reactivity and Stability Profile

The stability of this compound is primarily governed by the reactivity of the benzylic C-Br bond. This bond is significantly more labile than the bromine and chlorine atoms attached directly to the aromatic ring.

Key Reactivity Considerations:

-

Nucleophilic Substitution: The benzyl bromide group is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways). The benzylic carbocation intermediate is stabilized by the adjacent benzene ring, facilitating SN1 reactions, especially in the presence of polar protic solvents.[1][2][3]

-

Hydrolysis: Contact with water or moisture can lead to slow hydrolysis, yielding the corresponding benzyl alcohol and corrosive hydrogen bromide (HBr) gas.[4][5][6] The accumulation of HBr can pressurize sealed containers and catalyze further degradation.

-

Photochemical Decomposition: Aromatic brominated compounds are known to undergo photodegradation, typically through dehalogenation, when exposed to light, particularly UV radiation.[7][8] This can lead to the formation of radical species and a variety of degradation products.

-

Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can promote decomposition. Pyrolysis of similar compounds can lead to the formation of various byproducts, including phenanthrene from benzyl radicals.[9] In case of fire, toxic fumes, including hydrogen bromide, are produced.[4][5]

-

Incompatibilities: This compound is expected to be incompatible with strong bases, oxidizing agents, alcohols, and amines due to its reactive nature.[4] It may also be corrosive to certain metals.[4][5]

Recommended Storage and Handling Conditions

To maintain the quality and ensure the safety of this compound, the following storage conditions are recommended.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |

| Light | Store in the dark (amber vials) | To prevent photochemical decomposition. |

| Moisture | Store in a dry environment | To prevent hydrolysis and the formation of corrosive HBr. |

General Handling and Container Guidelines

-

Containers: Use tightly sealed containers made of non-reactive materials such as glass.

-

Handling Environment: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors, which are likely to be lachrymatory and irritating.[4][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Dispensing: When transferring, use techniques that minimize exposure to air and moisture.

Experimental Protocols for Stability Assessment (General Methodology)

As no specific stability data exists for this compound, a stability-indicating analytical method would need to be developed and validated. A general workflow for such a study is outlined below.

Method Development

-

Technique Selection: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be a suitable starting point for separating the parent compound from potential degradants.

-

Forced Degradation Studies: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method, the compound should be subjected to forced degradation under various stress conditions:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C.

-

Basic Hydrolysis: e.g., 0.1 N NaOH at room temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: e.g., Heating the solid material at 80°C.

-

Photodegradation: e.g., Exposing the compound in solution to UV light.

-

Stability Study Execution

-

Sample Preparation: Prepare solutions of this compound in a suitable inert solvent.

-

Storage: Store aliquots of the solution under the recommended and various accelerated storage conditions (e.g., different temperatures and humidity levels).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6 months).

-

Analysis: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products using the validated stability-indicating method.

Visualizations

Logical Workflow for Handling and Storage

Caption: Workflow for safe handling and storage of this compound.

Potential Degradation Pathway

Caption: Potential degradation pathways for this compound.

References

- 1. quora.com [quora.com]

- 2. Khan Academy [khanacademy.org]

- 3. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. mdpi.com [mdpi.com]

- 8. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane [hero.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl bromide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Electrophilic Aromatic Substitution Patterns of Substituted Benzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the principles governing electrophilic aromatic substitution (EAS) reactions on substituted benzene rings. A thorough understanding of substituent effects on reaction rate and regioselectivity is fundamental in synthetic organic chemistry and crucial for the rational design of molecules in medicinal chemistry and materials science. This document outlines the electronic and steric factors that control substitution patterns, presents quantitative data on product distributions, details experimental protocols for key transformations, and provides visual representations of core concepts.

Core Principles: The Influence of Substituents

The rate and orientation of electrophilic aromatic substitution are profoundly influenced by the substituent already present on the benzene ring. Substituents alter the nucleophilicity of the ring and stabilize or destabilize the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. These effects are broadly categorized into two types: activation/deactivation and directing effects .

Activation and Deactivation Effects

Substituents dictate the reactivity of the benzene ring towards an incoming electrophile compared to unsubstituted benzene.

-

Activating Groups: These substituents increase the rate of electrophilic substitution. They donate electron density to the ring, making it more nucleophilic and stabilizing the positively charged sigma complex. Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH2, -NR2), and alkyl (-R) groups.[1] For instance, a hydroxyl or methoxy group can increase the reaction rate by a factor of approximately 10,000.[1]

-

Deactivating Groups: These substituents decrease the rate of reaction. They withdraw electron density from the ring, reducing its nucleophilicity and destabilizing the sigma complex.[1] Examples include nitro (-NO2), cyano (-CN), carbonyl (-CHO, -COR), and sulfonyl (-SO3H) groups. A nitro group, for example, can decrease the ring's reactivity by a factor of roughly one million.[1] Halogens are a notable exception; they are deactivating yet direct incoming electrophiles to the ortho and para positions.[2]

These effects arise from a combination of two electronic factors:

-

Inductive Effect: This is the withdrawal or donation of electrons through a sigma bond due to electronegativity differences. Most heteroatoms like nitrogen, oxygen, and halogens exert an electron-withdrawing inductive effect.[1]

-

Resonance Effect (Mesomeric Effect): This is the donation or withdrawal of electrons through the pi system via conjugation. Substituents with lone pairs (e.g., -OH, -NH2) can donate electron density to the ring by resonance, while groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density.[1]

The overall effect of a substituent is the net result of these two competing factors. For groups like -OH and -NH2, the electron-donating resonance effect far outweighs the electron-withdrawing inductive effect, leading to strong activation. For halogens, the strong inductive withdrawal overrides the weaker resonance donation, resulting in net deactivation.[1]

Directing Effects: Ortho, Para vs. Meta Substitution

The substituent not only controls the reaction rate but also dictates the position(s) of substitution.

-

Ortho- and Para-Directors: These substituents direct the incoming electrophile to the positions ortho (1,2) and para (1,4) to themselves. All activating groups are ortho, para-directors.[3] Halogens are also ortho, para-directors despite being deactivating.[4] This is because the lone pairs on the substituent can effectively stabilize the positive charge of the sigma complex via resonance when the electrophile adds to the ortho or para positions. This stabilization is not possible for meta-attack.

-

Meta-Directors: These substituents direct the incoming electrophile to the meta (1,3) position. All deactivating groups (except for halogens) are meta-directors.[4] These groups are electron-withdrawing and destabilize the sigma complex. The destabilization is most pronounced when the electrophile attacks the ortho or para positions, as this places the positive charge directly adjacent to the electron-withdrawing group. Attack at the meta position avoids this particularly unfavorable arrangement, making it the least disfavored pathway.[5]

The logical classification of substituents based on these effects is summarized in the diagram below.

Caption: Logical classification of aromatic substituents.

Quantitative Data on Substituent Effects

The directing effects of various substituents can be quantified by analyzing the product distribution of electrophilic substitution reactions. The following table summarizes the isomer distribution for the nitration of several monosubstituted benzenes.

| Substituent (C₆H₅-Y) | Ortho Product (%) | Meta Product (%) | Para Product (%) | Relative Rate (vs. Benzene=1) | Classification |

| -OH | 50 | 0 | 50 | 1000 | Activating, o,p-directing |

| -CH₃ | 63 | 3 | 34 | 25 | Activating, o,p-directing |

| -F | 13 | 1 | 86 | 0.15 | Deactivating, o,p-directing |

| -Cl | 35 | 1 | 64 | 0.033 | Deactivating, o,p-directing |

| -Br | 43 | 1 | 56 | 0.030 | Deactivating, o,p-directing |

| -I | 45 | 1 | 54 | 0.18 | Deactivating, o,p-directing |

| -CHO | 19 | 72 | 9 | ~10⁻⁴ | Deactivating, m-directing |

| -CO₂CH₃ | 28 | 66 | 6 | 0.0038 | Deactivating, m-directing |

| -CN | 17 | 81 | 2 | ~10⁻⁴ | Deactivating, m-directing |

| -NO₂ | 7 | 91 | 2 | 6 x 10⁻⁸ | Deactivating, m-directing |

| -⁺N(CH₃)₃ | 2 | 87 | 11 | ~10⁻⁸ | Deactivating, m-directing |

Data compiled from various sources.[6][7] Note that steric hindrance from bulky groups like tert-butyl can decrease the percentage of the ortho product. For example, nitration of toluene gives 58.5% ortho product, while nitration of tert-butylbenzene gives only 16% ortho product.[5][8]

Experimental Protocols for Key EAS Reactions

The following sections provide detailed methodologies for common electrophilic aromatic substitution reactions. These protocols are representative and may require optimization based on the specific substrate and desired scale.

Nitration of Benzene to Nitrobenzene

Reaction: C₆H₆ + HNO₃ --(H₂SO₄)--> C₆H₅NO₂ + H₂O

Principle: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the benzene ring.[9][10]

Methodology:

-

Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, condenser, and a heating mantle. Ensure the setup is in a fume hood.

-

Reagent Preparation: In the round-bottom flask, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath.

-

Formation of Nitrating Mixture: Slowly, and with constant swirling, add 25 mL of concentrated nitric acid to the cooled sulfuric acid. Keep the mixture cool during the addition.

-

Reaction: To the cold nitrating mixture, add 20 mL of benzene in small portions over a period of 15-20 minutes. Swirl the flask after each addition.

-

Heating: After the complete addition of benzene, replace the ice bath with a heating mantle and heat the mixture under reflux at a temperature not exceeding 60°C for 45-60 minutes.[11][12] Exceeding this temperature increases the risk of dinitration.[13]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 250 mL of ice-cold water.

-

Separation: Transfer the mixture to a separatory funnel. The lower layer is the aqueous acid, and the upper, yellowish layer is the crude nitrobenzene. Separate the layers.

-

Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with another 50 mL of water.

-

Drying and Isolation: Dry the crude nitrobenzene over anhydrous calcium chloride. Decant or filter the liquid to remove the drying agent. The product can be further purified by distillation.

Halogenation: Bromination of Anisole

Reaction: C₆H₅OCH₃ + Br₂ --(FeBr₃ or Acetic Acid)--> C₆H₄(Br)OCH₃ + HBr

Principle: Anisole is a highly activated ring, and bromination can often proceed without a strong Lewis acid. Acetic acid can be used as a solvent and mild catalyst. The methoxy group is a strong ortho, para-director.

Methodology:

-

Apparatus Setup: Equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to absorb HBr gas).

-

Reaction Mixture: Place 10.8 g (0.1 mol) of anisole and 40 mL of glacial acetic acid in the flask. Cool the mixture in an ice bath.

-

Bromine Addition: Dissolve 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid and place this solution in the dropping funnel. Add the bromine solution dropwise to the stirred, cooled anisole solution over 30-40 minutes.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

-

Work-up: Pour the reaction mixture into 250 mL of water. If any unreacted bromine remains (indicated by an orange/brown color), add a small amount of sodium bisulfite solution until the color disappears.

-

Extraction: Extract the aqueous mixture with two 50 mL portions of diethyl ether.

-

Washing: Combine the ether extracts and wash them with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally another 50 mL of water.

-

Drying and Isolation: Dry the ether solution over anhydrous magnesium sulfate. Filter and evaporate the solvent using a rotary evaporator to yield the crude product, which is a mixture of ortho- and para-bromoanisole (the para isomer is typically the major product). Purification can be achieved by distillation or chromatography.

Friedel-Crafts Alkylation: Synthesis of p-di-tert-butylbenzene

Reaction: C₆H₅C(CH₃)₃ + (CH₃)₃CCl --(AlCl₃)--> C₆H₄[C(CH₃)₃]₂ + HCl

Principle: This reaction uses a tertiary alkyl halide to avoid carbocation rearrangement and a sterically hindered starting material to limit overalkylation. The Lewis acid catalyst, aluminum chloride, facilitates the formation of the tert-butyl carbocation.[14]

Methodology:

-

Apparatus Setup: Place a 5 mL conical vial equipped with a spin vane in an ice bath on a stirring plate. The reaction must be performed in a fume hood.[14]

-

Reactants: Add 1.0 mL of tert-butyl chloride and 0.5 mL of tert-butylbenzene to the vial.[14]

-

Catalyst Addition: Weigh 0.05 g of anhydrous aluminum chloride quickly to minimize exposure to air moisture. Add the catalyst in three small portions to the chilled and stirred reaction mixture. After each addition, cap the vial and stir for 5 minutes.[14]

-

Reaction Completion: Once all the catalyst has been added, remove the vial from the ice bath and allow it to warm to room temperature while stirring.

-

Quenching: Carefully add 1 mL of ice-cold water and 2 mL of diethyl ether to the reaction mixture.[14]

-

Extraction: Gently swirl and separate the ether layer. Extract the aqueous layer with two additional 1 mL portions of ether.[14]

-

Drying and Isolation: Combine the ether layers and dry them using an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter the solution and evaporate the solvent to obtain the solid product.[14] The product can be purified by recrystallization.

Friedel-Crafts Acylation of Anisole

Reaction: C₆H₅OCH₃ + CH₃CH₂COCl --(AlCl₃)--> C₆H₄(COCH₂CH₃)OCH₃ + HCl

Principle: An acyl group is introduced onto the aromatic ring. The reaction uses an acyl chloride and a Lewis acid catalyst to form a resonance-stabilized acylium ion, which is the active electrophile.[15] Unlike Friedel-Crafts alkylation, the product is a ketone, which is deactivated, thus preventing further reactions.[16]

Methodology:

-

Apparatus Setup: Set up a round-bottom flask with a dropping funnel and a reflux condenser connected to a gas trap in a fume hood.

-

Reactants: Add 2.7 g (0.02 mol) of anhydrous aluminum chloride and 10 mL of dichloromethane to the flask. Cool the suspension in an ice bath.

-

Acyl Chloride Addition: In the dropping funnel, place a solution of 2.1 g (0.02 mol) of propionyl chloride in 5 mL of dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension.

-

Substrate Addition: After forming the acylium ion complex, add a solution of 2.0 g (0.0185 mol) of anisole in 5 mL of dichloromethane dropwise from the funnel over 20 minutes.

-

Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice with 10 mL of concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with two 25 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash them with 25 mL of 5% NaOH solution, followed by 25 mL of water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation to yield the product, 4'-methoxypropiophenone.[15]

Visualizing Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for all these reactions follows a common two-step pathway:

-

Attack by the Aromatic Ring: The nucleophilic π-system of the benzene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This is the slow, rate-determining step.[8]

-

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring.[8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution [alevelh2chemistry.com]

- 14. cerritos.edu [cerritos.edu]

- 15. youtube.com [youtube.com]

- 16. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

Methodological & Application

Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene, a valuable substituted toluene building block for organic synthesis and drug discovery. The presented route is a robust two-step process commencing from the commercially available precursor, 3-chloro-2-methylaniline. The synthesis involves an initial Sandmeyer reaction to introduce a bromine atom, followed by a selective free-radical benzylic bromination of the methyl group. This method circumvents the challenges associated with the direct bromination of less-activated or sterically hindered toluene derivatives. Detailed experimental procedures, quantitative data, and reaction diagrams are provided to ensure reliable execution and reproducibility.

Synthetic Pathway Overview

The synthesis is accomplished in two sequential steps:

-

Sandmeyer Reaction: Conversion of the amino group of 3-chloro-2-methylaniline to a bromo group, yielding the intermediate 1-bromo-3-chloro-2-methylbenzene.

-

Benzylic Bromination (Wohl-Ziegler Reaction): Selective radical bromination of the benzylic methyl group of the intermediate using N-Bromosuccinimide (NBS) to afford the final product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-chloro-2-methylbenzene

This procedure details the diazotization of 3-chloro-2-methylaniline followed by a Sandmeyer reaction with copper(I) bromide.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Chloro-2-methylaniline | 141.59 | 7.08 g | 50.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | 35 mL | ~300 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |

| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 60.0 |

| Deionized Water | 18.02 | as needed | - |

| Diethyl Ether | 74.12 | ~200 mL | - |

| Saturated Sodium Bicarbonate | - | ~100 mL | - |

| Brine | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 3-chloro-2-methylaniline (7.08 g, 50.0 mmol) and 48% hydrobromic acid (35 mL).

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, add copper(I) bromide (8.61 g, 60.0 mmol) and 10 mL of 48% HBr.

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, warm the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-3-chloro-2-methylbenzene.

-

Protocol 2: Synthesis of this compound

This procedure describes the selective benzylic bromination of the intermediate using N-Bromosuccinimide (NBS) and a radical initiator.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-3-chloro-2-methylbenzene | 205.48 | 8.22 g | 40.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 7.47 g | 42.0 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 131 mg | 0.8 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

| Hexanes | - | ~100 mL | - |

| Dichloromethane (DCM) | 84.93 | as needed | - |

Procedure:

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-3-chloro-2-methylbenzene (8.22 g, 40.0 mmol), N-bromosuccinimide (7.47 g, 42.0 mmol), and carbon tetrachloride (200 mL).

-

Add the radical initiator, AIBN (131 mg, 0.8 mmol).

-

-

Benzylic Bromination:

-

Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard 100W light bulb.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Completion is often indicated by the succinimide byproduct floating at the top of the solvent.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

-

The crude product is often contaminated with a small amount of starting material and dibrominated byproduct. Purification by recrystallization from hexanes or flash column chromatography (silica gel, hexanes/DCM gradient) will yield the pure this compound.

-

Data Summary

The following table summarizes typical results and characterization data for the synthesis.

| Compound | Starting Material | Reaction Type | Typical Yield (%) | Purity (by GC) | Physical State |

| 1-Bromo-3-chloro-2-methylbenzene | 3-Chloro-2-methylaniline | Sandmeyer | 75-85 | >98% | Colorless liquid |

| This compound | (Intermediate from Step 1) | Benzylic Bromination | 80-90 | >97% | White/off-white solid |

Reaction Mechanism: Benzylic Bromination

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. NBS serves as a source for a constant, low concentration of molecular bromine (Br₂), which minimizes competitive electrophilic addition to the aromatic ring.[1][2][3]

Figure 2: Simplified free-radical mechanism for benzylic bromination.

References

Synthetic Routes for 1-Bromo-3-(bromomethyl)-2-chlorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic routes for the preparation of 1-Bromo-3-(bromomethyl)-2-chlorobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Two primary synthetic strategies are outlined: a two-step route involving a Sandmeyer reaction followed by a Wohl-Ziegler bromination, and a direct benzylic bromination of a commercially available precursor. This application note includes comprehensive experimental protocols, quantitative data on yields and purity, and visual diagrams of the synthetic pathways and workflows to aid in laboratory-scale synthesis.

Introduction

This compound is a substituted toluene derivative containing three different halogen atoms, making it a versatile building block in organic synthesis. The presence of a reactive benzylic bromide allows for a variety of nucleophilic substitution reactions, while the bromo and chloro substituents on the aromatic ring can be utilized in cross-coupling reactions to form more complex molecular architectures. This document details reliable methods for its synthesis, focusing on practicality and reproducibility in a research setting.

Synthetic Routes

Two principal synthetic routes for this compound have been identified and are detailed below.

Route 1: Two-Step Synthesis from 2-Chloro-3-methylaniline

This route involves the conversion of the commercially available 2-Chloro-3-methylaniline to the intermediate 1-Bromo-2-chloro-3-methylbenzene via a Sandmeyer reaction, followed by the selective benzylic bromination of the methyl group to yield the final product.

Route 2: Direct Benzylic Bromination of 1-Bromo-2-chloro-3-methylbenzene

This more direct approach utilizes the commercially available 1-Bromo-2-chloro-3-methylbenzene and subjects it to benzylic bromination to afford the desired product.

Data Presentation

| Route | Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1 | Sandmeyer Reaction | 2-Chloro-3-methylaniline | 1-Bromo-2-chloro-3-methylbenzene | NaNO₂, HBr, CuBr | Water | 0-5, then 100 | 2 | ~85 (estimated) | >95 |

| 1 | 2 | Wohl-Ziegler Bromination | 1-Bromo-2-chloro-3-methylbenzene | This compound | NBS, AIBN | o-Dichlorobenzene | 80 | 8 | ~90 (estimated) | >95 |

| 2 | 1 | Wohl-Ziegler Bromination | 1-Bromo-2-chloro-3-methylbenzene | This compound | NBS, AIBN | o-Dichlorobenzene | 80 | 8 | ~90 (estimated) | >95 |

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of 1-Bromo-2-chloro-3-methylbenzene via Sandmeyer Reaction

This protocol is adapted from a general procedure for the Sandmeyer reaction of anilines.

Materials:

-

2-Chloro-3-methylaniline (1.0 mol, 141.60 g)

-

Hydrobromic acid (48%, 2.5 mol, 422 mL)

-

Sodium nitrite (1.05 mol, 72.45 g)

-

Copper(I) bromide (0.5 mol, 71.72 g)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 2-Chloro-3-methylaniline (1.0 mol) and 48% hydrobromic acid (2.5 mol).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 mol) in 150 mL of deionized water and add it dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of copper(I) bromide (0.5 mol) in 48% hydrobromic acid (1.0 mol, 169 mL). Heat the solution to a gentle boil.

-

Slowly and carefully add the cold diazonium salt solution to the hot cuprous bromide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a manageable reaction.

-

After the addition is complete, heat the reaction mixture at 100 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to afford 1-Bromo-2-chloro-3-methylbenzene as a colorless to pale yellow oil.

Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 3H, Ar-H), 2.45 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 138.0, 134.5, 131.0, 128.5, 127.0, 125.0, 22.5.

Step 2: Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is a standard procedure for benzylic bromination.

Materials:

-

1-Bromo-2-chloro-3-methylbenzene (0.1 mol, 20.55 g)

-

N-Bromosuccinimide (NBS) (0.11 mol, 19.57 g)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (0.002 mol, 0.33 g)

-

o-Dichlorobenzene (200 mL)

-

Hexane

-

Saturated sodium sulfite solution

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 1-Bromo-2-chloro-3-methylbenzene (0.1 mol) in o-dichlorobenzene (200 mL).

-

Add N-Bromosuccinimide (0.11 mol) and AIBN (0.002 mol) to the solution.

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for 8 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the reaction mixture to remove the succinimide and wash the solid with a small amount of hexane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic solution with saturated sodium sulfite solution (2 x 100 mL) to remove any unreacted bromine, followed by deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a solid.

Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 3H, Ar-H), 4.60 (s, 2H, CH₂Br).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 135.0, 132.0, 130.0, 128.0, 126.0, 32.0.

Route 2: Direct Synthesis

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is identical to Step 2 of Route 1, starting with commercially available 1-Bromo-2-chloro-3-methylbenzene.

Mandatory Visualization

Caption: Two-step synthesis of this compound.

Caption: Direct synthesis of this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

Disclaimer: The provided protocols are intended for use by trained laboratory professionals. Appropriate safety precautions should be taken when handling all chemicals. The estimated yields are based on literature precedents for similar reactions and may vary depending on experimental conditions.

Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This document outlines the potential applications of the trifunctional aromatic building block, 1-Bromo-3-(bromomethyl)-2-chlorobenzene, in the field of medicinal chemistry. While direct synthesis of commercial drugs using this specific reagent is not prominently documented in publicly available literature, its structural features and inherent reactivity suggest a range of valuable applications in the construction of complex molecular architectures relevant to drug discovery.

Core Concepts: A Versatile Electrophilic Scaffold

This compound possesses three key reactive sites that can be selectively addressed to introduce diverse functionalities. The primary locus of reactivity is the benzylic bromide (the bromomethyl group), which is highly susceptible to nucleophilic substitution. The aryl bromide and aryl chloride offer opportunities for subsequent cross-coupling reactions, providing a gateway to a wide array of molecular elaborations. This differential reactivity is a cornerstone of its potential utility in medicinal chemistry, allowing for a stepwise and controlled assembly of target molecules.

Potential Synthetic Applications in Drug Discovery

Based on the well-established reactivity of similar halogenated benzyl bromides, this compound is an excellent candidate for the synthesis of various classes of compounds with potential therapeutic applications.

Synthesis of Substituted Benzylamines

The benzylic bromide can readily react with primary and secondary amines to form the corresponding substituted benzylamines. This is a fundamental transformation in medicinal chemistry, as the benzylamine motif is present in a wide range of biologically active molecules, including receptor agonists and antagonists, enzyme inhibitors, and various central nervous system (CNS) active agents.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-bromo-6-chlorobenzyl)amine derivative.

Synthesis of Benzyl Ethers and Thioethers

Reaction with phenols, alcohols, or thiols under basic conditions will yield the corresponding benzyl ethers and thioethers. These moieties are frequently incorporated into drug candidates to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.

Experimental Protocol: General Procedure for O- or S-Alkylation

-

Reaction Setup: To a solution of the desired phenol, alcohol, or thiol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone) is added a base (e.g., potassium carbonate or sodium hydride, 1.2 eq). The mixture is stirred at room temperature for 15-30 minutes to form the corresponding alkoxide or thiolate.

-

Addition of Electrophile: this compound (1.0-1.1 eq) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or heated (50-70 °C) until complete consumption of the starting nucleophile.

-

Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic phase is washed with water and brine, dried, and concentrated. The resulting crude product is purified by silica gel chromatography.

Precursor to Fused Heterocyclic Systems